molecular formula C10H14N4 B14886403 N-(azetidin-3-yl)-2-cyclopropylpyrimidin-4-amine

N-(azetidin-3-yl)-2-cyclopropylpyrimidin-4-amine

Cat. No.: B14886403
M. Wt: 190.25 g/mol
InChI Key: LPHFSKQOJVKYJE-UHFFFAOYSA-N
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Description

N-(azetidin-3-yl)-2-cyclopropylpyrimidin-4-amine is a heterocyclic compound that features both azetidine and pyrimidine rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The azetidine ring is a four-membered nitrogen-containing ring, while the pyrimidine ring is a six-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(azetidin-3-yl)-2-cyclopropylpyrimidin-4-amine typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which can be synthesized from azetidin-3-one. The azetidin-3-one undergoes a Horner–Wadsworth–Emmons reaction to form the corresponding azetidin-3-ylidene intermediate. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target azetidine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up organic synthesis reactions, such as optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of starting materials, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(azetidin-3-yl)-2-cyclopropylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the azetidine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(azetidin-3-yl)-2-cyclopropylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(azetidin-3-yl)-2-cyclopropylpyrimidin-4-amine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyrimidine ring may also play a role in binding to nucleic acids or proteins, affecting their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Azetidine derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid.

    Pyrimidine derivatives: Compounds containing the pyrimidine ring, such as 2-aminopyrimidine.

Uniqueness

N-(azetidin-3-yl)-2-cyclopropylpyrimidin-4-amine is unique due to the combination of the azetidine and pyrimidine rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

N-(azetidin-3-yl)-2-cyclopropylpyrimidin-4-amine

InChI

InChI=1S/C10H14N4/c1-2-7(1)10-12-4-3-9(14-10)13-8-5-11-6-8/h3-4,7-8,11H,1-2,5-6H2,(H,12,13,14)

InChI Key

LPHFSKQOJVKYJE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=CC(=N2)NC3CNC3

Origin of Product

United States

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